molecular formula C7H7FO3S B3223691 (3-Fluorophenyl)methanesulfonic acid CAS No. 1222776-01-3

(3-Fluorophenyl)methanesulfonic acid

Cat. No. B3223691
CAS RN: 1222776-01-3
M. Wt: 190.19
InChI Key: QVOVWOAPOLDBOX-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)methanesulfonic acid” is a chemical compound with the molecular formula C7H7FO3S . Its molecular weight is 190.1920832 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorophenyl group attached to a methanesulfonic acid group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 190.1920832 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methanesulfonic acid is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes or proteins that are involved in various biological processes. This inhibition can lead to the disruption of cellular functions and ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent cytotoxic effects on cancer cells, specifically breast and lung cancer cells. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Fluorophenyl)methanesulfonic acid in lab experiments include its ease of synthesis, high purity, and stability. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are numerous future directions for the study of (3-Fluorophenyl)methanesulfonic acid. One potential direction is the development of new synthetic methods to improve the yield and efficiency of the synthesis process. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

(3-Fluorophenyl)methanesulfonic acid has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a reagent in organic synthesis, specifically in the preparation of sulfonic acid derivatives of fluorobenzene. This compound has also been used in medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer.

Safety and Hazards

The safety data sheets for methanesulfonic acid indicate that it is considered hazardous. It is corrosive to metals, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(3-fluorophenyl)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOVWOAPOLDBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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